molecular formula C7H10O6SSi B11864302 (4-(Trihydroxysilyl)phenyl)methanesulfonic acid CAS No. 77472-19-6

(4-(Trihydroxysilyl)phenyl)methanesulfonic acid

Cat. No.: B11864302
CAS No.: 77472-19-6
M. Wt: 250.30 g/mol
InChI Key: YLNKQSDBXPNRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Trihydroxysilyl)phenyl)methanesulfonic acid is an organosilane reagent that functions as a powerful bifunctional linker and catalyst, combining a reactive silane with a strong sulfonic acid. The trihydroxysilane group enables covalent bonding to oxide surfaces (e.g., silica, metals) and polymer matrices, forming a durable bond between organic and inorganic materials . Concurrently, the methanesulfonic acid group provides strong Brønsted acidity. Methanesulfonic acid (MSA) is a strong acid with strength comparable to mineral acids, but it is non-oxidizing, has a low vapor pressure, and forms highly soluble salts with metal ions . This combination makes the compound valuable for creating self-assembled monolayers and modifying electrodes, surfaces, and ordered mesoporous silica supports like SBA-15 to generate robust solid acid catalysts . A closely related compound, 3-(trihydroxysilyl)-1-propanesulfonic acid, is employed in the preparation of nanoscale ionic materials and sulfonated fuel cell electrodes , indicating the potential utility of this phenyl-based analog in energy applications. In catalytic applications, the immobilized sulfonic acid sites can facilitate reactions such as esterification and alkylation . When incorporated into heterogeneous catalysts, the interaction of such sulfonic acid modifiers with other metal centers (e.g., vanadium) can influence the oxidation state and dispersion of the metal, which is a critical consideration for designing bifunctional catalysts for cascade processes . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

77472-19-6

Molecular Formula

C7H10O6SSi

Molecular Weight

250.30 g/mol

IUPAC Name

(4-trihydroxysilylphenyl)methanesulfonic acid

InChI

InChI=1S/C7H10O6SSi/c8-14(9,10)5-6-1-3-7(4-2-6)15(11,12)13/h1-4,11-13H,5H2,(H,8,9,10)

InChI Key

YLNKQSDBXPNRMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)O)[Si](O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trihydroxysilyl)phenyl)methanesulfonic acid typically involves the reaction of a phenylsilane derivative with a sulfonating agent. One common method includes the use of chlorosulfonic acid as the sulfonating agent, which reacts with the phenylsilane derivative under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (4-(Trihydroxysilyl)phenyl)methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfonate or sulfinate derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: (4-(Trihydroxysilyl)phenyl)methanesulfonic acid is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in catalysis and as a reagent in organic synthesis.

Biology: In biological research, this compound can be used as a functional group modifier to study the effects of sulfonic acid and trihydroxysilyl groups on biological molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, coatings, and adhesives due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of (4-(Trihydroxysilyl)phenyl)methanesulfonic acid involves its interaction with molecular targets through its functional groups. The trihydroxysilyl group can form strong hydrogen bonds and coordinate with metal ions, while the sulfonic acid group can participate in acid-base reactions and ionic interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.

Comparison with Similar Compounds

Aryl Methanesulfonic Acids and Esters

  • Methanesulfonic Acid Phenyl Ester (E = -895.404972 a.u. ):

    • Structure: Lacks the trihydroxysilyl group; instead, the sulfonic acid is esterified to a phenyl group.
    • Properties: Lower acidity (ester form) compared to sulfonic acids. Hydrolyzes to methanesulfonic acid under acidic/basic conditions.
    • Applications: Used as a leaving group in organic synthesis.
  • S-Phenyl Methanesulfonic Acid (E = -1218.386188 a.u. ): Structure: Sulfur-linked phenyl group to methanesulfonic acid.
  • 4-(Methylsulfonyl)phenylacetic Acid (CAS 127-63-9 ):

    • Structure: Methylsulfonyl (-SO₂CH₃) substituent on phenylacetic acid.
    • Comparison: The sulfonyl group is less acidic (pKa ~1.5–2.5) than sulfonic acid (pKa ~-1.5 to -2.0). The trihydroxysilyl group may increase solubility in polar solvents compared to methylsulfonyl.

Table 1: Structural and Acidity Comparison

Compound Functional Group Acidity (pKa) Key Applications
(4-(Trihydroxysilyl)phenyl)methanesulfonic acid -SO₃H, -Si(OH)₃ ~-2.0 (estimated) Catalysis, surface modification
Methanesulfonic Acid Phenyl Ester -SO₃C₆H₅ ~1.5–2.5 Organic synthesis
S-Phenyl Methanesulfonic Acid -SO₃H (S-linked) ~-1.5 Intermediate in catalysis
4-(Methylsulfonyl)phenylacetic Acid -SO₂CH₃ ~1.5–2.5 Pharmaceutical intermediates

Chelators and Biomedical Compounds

  • DPESA and TPESA (Chelators for Zinc ): Structure: Methanesulfonic acid derivatives with pyridyl-based chelating arms. Properties: High zinc affinity (Kd ~1.6 pM for DPESA), membrane-impermeable due to sulfonate charge. Comparison: The trihydroxysilyl group could enhance biocompatibility or enable silica nanoparticle conjugation for targeted drug delivery.
  • Imatinib Mesylate (Pharmaceutical Salt ):

    • Structure: Methanesulfonic acid salt of a tyrosine kinase inhibitor.
    • Comparison: The trihydroxysilyl group may alter crystallization behavior (e.g., polymorph formation) or solubility compared to mesylate salts.

Table 2: Biomedical and Chelation Properties

Compound Metal Affinity (Kd) Membrane Permeability Applications
DPESA 1.6 pM (Zn²⁺) Low (sulfonate charge) Zinc chelation in ischemia
This compound N/A (hypothetical) Moderate (Si-OH hydrophilicity) Drug delivery, chelation
Imatinib Mesylate N/A High (salt form) Anticancer therapy

Functional Comparison in Catalysis

Acid Catalysis

  • Methanesulfonic Acid (Homogeneous Catalyst ): Performance: High conversion rates (>80%) in esterification reactions. Comparison: The trihydroxysilyl group may stabilize transition states via hydrogen bonding or silanol interactions, enhancing catalytic efficiency in specific reactions like oxidative dehydrogenation .
  • Trifluoromethanesulfonic Acid (Stronger Acid ):

    • Structure: CF₃SO₃H (pKa ~-12).
    • Comparison: While stronger, the trihydroxysilyl group in the target compound offers unique surface-binding capabilities for heterogeneous catalysis.

Table 3: Catalytic Performance

Catalyst pKa Reaction Example Efficiency
Methanesulfonic Acid -2.0 Esterification >80% conversion
This compound ~-2.0 Oxidative dehydrogenation Hypothetical acceleration via Si-OH
Trifluoromethanesulfonic Acid -12 Friedel-Crafts alkylation High (superacid)

Biological Activity

(4-(Trihydroxysilyl)phenyl)methanesulfonic acid is a compound that features a tri-functional silanol group and a sulfonic acid moiety, which may contribute to its unique biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C10_{10}H13_{13}O5_{5}S
  • Molecular Weight : 249.27 g/mol

The presence of the sulfonic acid group enhances water solubility and may influence interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with sulfonic acid groups often exhibit significant biological activities, including antimicrobial and enzyme inhibitory effects. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Recent studies have shown that methanesulfonic acid derivatives demonstrate promising antimicrobial properties. For instance, compounds containing sulfonylhydrazones derived from methanesulfonic acid exhibited excellent antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 8 to 16 μg/ml, significantly lower than standard treatments such as fluconazole (32 μg/ml) .

Microorganism MIC (μg/ml) Standard Drug Standard MIC (μg/ml)
Candida albicans8-16Fluconazole32
Aspergillus fumigatus8-16Fluconazole32

Enzyme Inhibition

Sulfonamides, including those derived from methanesulfonic acid, are known for their inhibitory effects on carbonic anhydrase isoenzymes. For example, the enzyme inhibition trends of sulfonylhydrazones were investigated using cyclic voltammetry, revealing that these compounds can effectively inhibit human carbonic anhydrase I (hCA I). The most active compound in the study exhibited an IC50_{50} value of 4.86×1064.86\times 10^{-6} M for hCA I .

Case Studies

  • Antifungal Activity : A study demonstrated the antifungal efficacy of a series of methanesulfonic acid derivatives against various fungal strains. The results indicated that these compounds could serve as potential alternatives to conventional antifungal agents due to their lower MIC values .
  • Enzyme Inhibition : Another investigation focused on the inhibition of hCA isoenzymes by sulfonamide derivatives. The findings suggested that structural modifications could enhance inhibitory potency, providing insights into the design of more effective inhibitors for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (4-(Trihydroxysilyl)phenyl)methanesulfonic acid, and how are intermediates characterized?

  • Synthesis Steps :

Functional Group Introduction : Begin with functionalization of the phenyl ring, such as introducing hydroxyl groups via electrophilic substitution (e.g., using H₂SO₄/HNO₃ for nitration followed by reduction to amine and hydrolysis to hydroxyl groups).

Sulfonation : Methanesulfonic acid groups are introduced via nucleophilic substitution. Deprotonation of the amino or hydroxyl group (using NaOH or K₂CO₃) enhances nucleophilicity for reaction with methanesulfonyl chloride .

Trihydroxysilyl Incorporation : Silane coupling agents (e.g., triethoxysilane derivatives) are reacted under anhydrous conditions, often catalyzed by transition metals like Pt or Rh .

  • Characterization :

  • NMR Spectroscopy : Confirms regioselectivity of substituents (e.g., ¹H NMR for aromatic protons, ²⁹Si NMR for silyl groups).
  • HPLC : Monitors reaction progress and purity (>95% purity typically required for biological studies) .

Q. What analytical techniques are essential for verifying the structural integrity of this compound?

  • FT-IR : Identifies key functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹ for sulfonic acid, Si-O at ~1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS in negative ion mode for sulfonate detection).
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of trihydroxysilyl and sulfonic acid groups .

Q. How does the pH of the reaction medium influence the stability of this compound during synthesis?

  • Acidic Conditions (pH < 3) : Risk of premature hydrolysis of the trihydroxysilyl group, leading to silanol formation.
  • Neutral to Basic Conditions (pH 7–9) : Optimal for stabilizing the sulfonate anion and minimizing silyl group degradation. Buffers like phosphate or Tris are commonly used .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for the sulfonation step of this compound synthesis?

  • Variables Affecting Yield :

  • Temperature : Lower temperatures (0–5°C) reduce side reactions but slow kinetics; optimization via gradient heating (e.g., 0°C → 25°C over 2 hours) improves yield .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride activation, increasing yields by 15–20% .
    • Purification Methods :
  • Ion-Exchange Chromatography : Separates sulfonated products from unreacted silane precursors .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Molecular Dynamics (MD) Simulations : Model interactions with enzyme active sites (e.g., sulfonate binding to serine proteases). Software like GROMACS or AMBER is used with force fields parameterized for sulfonic acids .
  • Docking Studies (AutoDock Vina) : Predict binding affinities to targets like tyrosine kinases, with validation via SPR (surface plasmon resonance) assays .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Sulfonate as Leaving Group : The mesylate group (-SO₃H) is a poor leaving group under neutral conditions but becomes reactive in basic media (e.g., with NaOH), enabling substitution at the phenyl ring.
  • Silanol Condensation : Trihydroxysilyl groups undergo hydrolysis to silanols, which crosslink via Si-O-Si bridges under acidic conditions, complicating substitution kinetics .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) alter the compound’s physicochemical properties?

  • Para vs. Meta Substitution :

  • Para : Enhances symmetry, improving crystallinity and thermal stability (TGA shows decomposition >250°C).
  • Meta : Increases solubility in polar solvents (e.g., logP reduced by 0.5 units in DMSO) due to disrupted planar structure .
    • Electron-Withdrawing Groups (e.g., -NO₂) : Increase sulfonate acidity (pKa ~0.5–1.0) but reduce biocompatibility .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for this compound in antioxidant assays?

  • Assay Variability :

  • DPPH vs. ABTS Assays : DPPH requires lipid-soluble antioxidants, whereas ABTS detects hydrophilic species. The compound’s sulfonate group may limit membrane permeability in DPPH, leading to underestimated activity .
    • Sample Purity : Impurities from incomplete silanol removal (e.g., via Soxhlet extraction with ethanol) can scavenge radicals non-specifically, inflating apparent activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.